1'-Ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. It belongs to the class of compounds known as spiroquinazolines, which are notable for their diverse biological activities and potential therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 279.31 g/mol .
Classification: This compound is classified as an organic heterocyclic compound, specifically within the subclass of piperidines and quinazolines. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various conditions such as cancer and neurological disorders .
The synthesis of 1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one involves several key steps typically found in the preparation of spirocyclic compounds. While specific detailed methodologies for this exact compound are not extensively documented, general approaches include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) would vary depending on the specific synthetic route chosen.
The molecular structure of 1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one features a spiro arrangement that connects a piperidine ring to a quinazoline moiety.
This structure provides insights into its potential interactions with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding and other intermolecular forces .
1'-Ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one can undergo various chemical reactions typical for heterocyclic compounds:
These reactions may facilitate modifications leading to derivatives with enhanced or altered biological activity .
Potential mechanisms may include:
Relevant data such as melting point and boiling point are not widely published but can be inferred from similar compounds within its class .
1'-Ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has potential applications in various scientific fields:
Research into this compound's efficacy and safety profiles is ongoing, highlighting its potential role in therapeutic development .
The assembly of the spiro[piperidine-4,2'-quinazolin]-4'-one scaffold requires precise cyclization strategies. Two predominant synthetic routes are employed:
Table 1: Core Construction Methods Comparison
Precursor | Reagent | Temperature (°C) | Yield (%) | Core Structure |
---|---|---|---|---|
2-Amino-4-fluorobenzamide | Piperidine-4-one | 110 (AcOH) | 65-70 | 7'-Fluoro-unsubstituted spiro |
N-Boc-4-piperidone adduct | CDI | 80 (THF) | 70-75 | 1'-Protected-7'-fluoro spiro |
Achieving site-specific fluorination at the quinazolinone 7'-position demands tailored electrophilic or late-stage functionalization protocols:
Fluorination position significantly influences molecular properties: 7'-Fluoro isomers (e.g., CAS 1355181-90-6) exhibit distinct NMR shifts (¹⁹F NMR: -118 to -122 ppm) and lipophilicity (LogP 1.06) compared to 6'-fluoro analogs (LogP 1.60) [2] [5].
N1'-Ethylation is optimally performed post-spirocyclization using alkyl halides under basic conditions:
Post-alkylation, the molecular weight increases to 263.31 g/mol (C₁₄H₁₈FN₃O), with characteristic ¹H NMR signals: δ 1.22 (t, J=7.1 Hz, 3H, -CH₂CH₃), δ 3.45 (q, J=7.1 Hz, 2H, N-CH₂-) [10].
Table 2: N-Ethylation Efficiency Under Varying Conditions
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
K₂CO₃ | DMF | 60 | 6 | 88 | >97 |
Cs₂CO₃ | Acetonitrile | 80 | 4 | 92 | >95 |
NaH | THF | 25 | 12 | 75 | >90 |
Combinatorial libraries of spiroquinazolinone derivatives leverage solid-supported synthesis to accelerate analog screening:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: